(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

Stereochemistry Structure-Activity Relationship Medicinal Chemistry

Choose (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (CAS 2303549-25-7) for its defined (1S,2S) absolute stereochemistry—critical for establishing reliable SAR. Unlike diastereomeric mixtures or regioisomers, this single enantiomer eliminates confounding biological variability. The syn-orientation of methyl and hydroxyl groups, combined with the 1-methyl substituent, provides a unique 3D pharmacophore that precisely modulates lipophilicity, H-bonding, and metabolic stability. Substituting with an imprecise analog invalidates downstream experimental conclusions. Ideal chiral building block for asymmetric synthesis, fragment-based screening, and lead optimization. Supplied at 98% purity for R&D.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 2303549-25-7
Cat. No. B2820092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol
CAS2303549-25-7
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESCC1(CCC1N2CCOCC2)O
InChIInChI=1S/C9H17NO2/c1-9(11)3-2-8(9)10-4-6-12-7-5-10/h8,11H,2-7H2,1H3/t8-,9-/m0/s1
InChIKeyFLYTWGJVKJFERP-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (CAS 2303549-25-7) — A Definable Cyclobutanol-Morpholine Scaffold for Research Procurement


(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (CAS 2303549-25-7) is a chiral, small-molecule building block that integrates a strained cyclobutane ring with a morpholine heterocycle and a tertiary alcohol . Its molecular formula is C9H17NO2, with a molecular weight of 171.24 g/mol, and it is commercially supplied as a single, defined stereoisomer . The compound is categorized as a morpholine derivative and a cyclobutanol , and it is offered with a typical purity specification of 95-98% for research and development use only .

Why Generic Substitution Fails for (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol in Discovery Research


Procurement of a generic 'cyclobutanol-morpholine' derivative is insufficient for precise chemical biology or medicinal chemistry applications. This specific compound's value resides in its defined (1S,2S) absolute stereochemistry, which is critical for establishing reliable structure-activity relationships (SAR) . Unlike diastereomeric mixtures or regioisomers (e.g., 3-substituted cyclobutanols), this single stereoisomer eliminates the confounding biological variability inherent in mixtures and provides a unique 3D pharmacophore defined by the syn-orientation of the methyl and hydroxyl groups on the cyclobutane ring . Furthermore, the presence of the 1-methyl group distinguishes its lipophilicity and hydrogen-bonding capacity from simpler, unmethylated analogs, directly impacting molecular recognition, membrane permeability, and metabolic stability [1]. Substituting this compound with a close analog without equivalent stereochemical and substitutional precision would invalidate any downstream experimental conclusions .

Quantitative Differentiation Guide for (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (CAS 2303549-25-7) Relative to Analogs


Defined (1S,2S) Stereochemistry vs. Diastereomeric Mixtures

Unlike common cyclobutanol-morpholine intermediates, which are often sold as undefined diastereomeric mixtures (e.g., CAS 1564732-40-6) , (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (CAS 2303549-25-7) is offered as a single, enantiopure stereoisomer . This defined stereochemistry is essential for reproducible biological assays and reliable SAR interpretation. Mixtures of diastereomers can exhibit variable and unpredictable biological activity, whereas the single isomer provides a consistent molecular entity.

Stereochemistry Structure-Activity Relationship Medicinal Chemistry

Molecular Weight and Heavy Atom Count Differentiation

The target compound possesses a molecular weight of 171.24 g/mol and contains 12 heavy atoms (C9H17NO2) . In contrast, a commonly available unmethylated analog, 3-(morpholin-4-yl)cyclobutan-1-ol (CAS 1564732-40-6), has a molecular weight of approximately 155.21 g/mol (C8H15NO2) and 11 heavy atoms . The presence of the 1-methyl group in the target compound adds approximately 16 mass units, directly influencing molecular size, shape, and lipophilicity, which are critical parameters for optimizing ligand efficiency and permeability in drug discovery.

Physicochemical Properties Drug Design Chemical Synthesis

Purity Specification vs. Commercial Analogs

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is supplied with a purity specification of 95% (Chemenu) to 98% (Leyan) . This compares favorably to many in-class cyclobutanol-morpholine building blocks, such as 3-(morpholin-4-yl)cyclobutan-1-ol hydrochloride (CAS 1807941-36-1), which is often offered at a minimum purity of 95% . While both are within typical research-grade ranges, the availability of a 98% purity option for the target compound provides a quantifiable advantage for applications requiring higher purity starting materials, such as crystallography or advanced medicinal chemistry campaigns.

Purity Quality Control Chemical Procurement

Optimal Application Scenarios for (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol in Discovery and Development


Enantioselective Synthesis and Chiral Pool Building Block

The defined (1S,2S) stereochemistry makes this compound an ideal chiral building block for the asymmetric synthesis of complex molecules. Its rigid cyclobutane core provides a unique 3D scaffold that can be elaborated into diverse chemotypes. The tertiary alcohol and morpholine handle offer orthogonal points for further functionalization, enabling the construction of enantiomerically pure compounds with precise spatial arrangements .

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The presence of the 1-methyl group, in conjunction with the defined stereochemistry, provides a distinct SAR probe. Researchers can directly compare this compound to its des-methyl analog (e.g., 3-(morpholin-4-yl)cyclobutan-1-ol) to quantify the impact of the methyl substituent on target binding, cellular permeability, and metabolic stability. This defined structural difference allows for precise, data-driven lead optimization .

Fragment-Based Drug Discovery (FBDD) and Library Design

With a molecular weight of 171.24 g/mol, this compound resides in the 'fragment' space. Its balanced polarity, hydrogen-bonding capacity (2 H-bond donors, 3 H-bond acceptors), and rigid cyclobutane scaffold make it an attractive fragment for screening and subsequent elaboration. The single stereoisomer ensures that any identified hits are structurally well-defined, simplifying hit-to-lead chemistry [1].

Development of Novel Agrochemicals and Functional Materials

The cyclobutane-morpholine framework is of interest in the development of novel agrochemicals and functional materials due to its unique physicochemical properties. The combination of a strained ring and a basic amine offers a distinctive profile for interactions with biological targets or for materials science applications requiring specific electronic and steric characteristics [2].

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